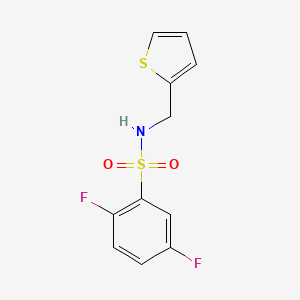

N-1H-indazol-5-yl-3,4-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

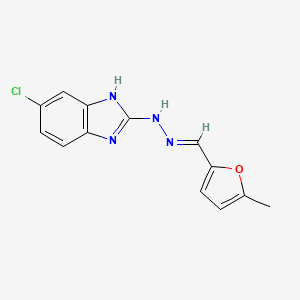

“N-1H-indazol-5-yl-3,4-dimethylbenzamide” is an organic compound that belongs to the class of compounds known as indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis

The molecular formula of “this compound” is C16H15N3O . The molecular weight is 265.3098 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Mécanisme D'action

Target of Action

The primary target of N-(1H-indazol-5-yl)-3,4-dimethylbenzamide is the TGF-beta receptor type-1 . This receptor plays a crucial role in cellular processes such as cell growth, cell differentiation, apoptosis, and cellular homeostasis .

Mode of Action

It is known to interact with its target, the tgf-beta receptor type-1 . The interaction between the compound and its target may result in changes in cellular processes controlled by this receptor .

Biochemical Pathways

Given its target, it is likely that it impacts pathways related to cell growth, cell differentiation, apoptosis, and cellular homeostasis .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .

Result of Action

The molecular and cellular effects of N-(1H-indazol-5-yl)-3,4-dimethylbenzamide’s action are likely to be related to its interaction with the TGF-beta receptor type-1 . This could potentially lead to changes in cell growth, cell differentiation, apoptosis, and cellular homeostasis .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-1H-indazol-5-yl-3,4-dimethylbenzamide in lab experiments is its potential as a therapeutic agent in various diseases. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Orientations Futures

There are several future directions for the research on N-1H-indazol-5-yl-3,4-dimethylbenzamide. One of the areas of research is the development of novel analogs with improved pharmacological properties, including solubility and bioavailability. Another area of research is the investigation of its potential as a therapeutic agent in other diseases, including autoimmune diseases and neurological disorders. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.

Méthodes De Synthèse

The synthesis of N-1H-indazol-5-yl-3,4-dimethylbenzamide involves the reaction of 3,4-dimethylbenzoyl chloride with 1H-indazole-5-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the final product is obtained after purification by column chromatography or recrystallization.

Applications De Recherche Scientifique

N-1H-indazol-5-yl-3,4-dimethylbenzamide has been investigated for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and pain. Several studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways involved in cancer progression.

In addition to its anticancer activity, this compound has also been found to exhibit anti-inflammatory and analgesic properties. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain by inhibiting the production of pro-inflammatory cytokines and chemokines.

Propriétés

IUPAC Name |

N-(1H-indazol-5-yl)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-10-3-4-12(7-11(10)2)16(20)18-14-5-6-15-13(8-14)9-17-19-15/h3-9H,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLYSYOTVXNWHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5355640.png)

![4-{[2-(4-chlorophenyl)-4-hydroxy-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5355676.png)

![2-isobutyl-6-[(phenylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5355684.png)

![ethyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5355691.png)

![3-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5355698.png)

![N-cyclopropyl-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B5355718.png)

![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5355736.png)

![2-chloro-6-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5355740.png)

![2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5355750.png)